

Commercial availability and suppliers of Methyl 6-chloropyrazine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 6-chloropyrazine-2-carboxylate

Cat. No.: B1310585

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Methyl 6-chloropyrazine-2-carboxylate: A Technical Guide for Researchers

An In-depth Guide on the Commercial Availability, Synthesis, and Properties of a Key Chemical Intermediate for Drug Discovery and Development

Methyl 6-chloropyrazine-2-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its pyrazine core, substituted with both a chlorine atom and a methyl ester group, offers versatile reactive sites for further chemical modifications. This guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, a representative synthesis protocol, and its applications in research.

Commercial Availability and Suppliers

Methyl 6-chloropyrazine-2-carboxylate (CAS Number: 23611-75-8) is readily available from a number of commercial suppliers, catering to both research and bulk quantity needs. Purity levels are typically in the range of 95-97%. The table below summarizes the offerings from several prominent suppliers.

Supplier	Catalog Number	Purity	Available Quantities
Thermo Fisher Scientific	H66682.MD	95%	250 mg, 1 g
Sigma-Aldrich (Ambeed)	AMBH2D6F01F2	97%	Inquire for details
Sigma-Aldrich (BLD Pharmatech)	BL3H1F1CC023	97%	Inquire for details
Apollo Scientific	-	>97%	1 g, 5 g, 25 g, 100 g, 500 g
CyclicPharma	SL10029	>98%	Inquire for details

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for **Methyl 6-chloropyrazine-2-carboxylate** is provided in the table below. This data is essential for safe handling, storage, and for planning chemical reactions.[\[1\]](#)

Property	Value
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂
Molecular Weight	172.57 g/mol
Appearance	White to yellow to brown or gray solid
CAS Number	23611-75-8
IUPAC Name	methyl 6-chloropyrazine-2-carboxylate
InChI Key	MVYUJFEXRODQA-UHFFFAOYSA-N
SMILES	<chem>COC(=O)C1=CN=CC(Cl)=N1</chem>
Storage Temperature	2-8°C, under inert atmosphere
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols

Methyl 6-chloropyrazine-2-carboxylate is primarily used as an intermediate in organic synthesis. The following section details a representative protocol for its synthesis from its corresponding carboxylic acid.

Synthesis of Methyl 6-chloropyrazine-2-carboxylate from 6-Chloropyrazine-2-carboxylic acid

This protocol describes a standard esterification procedure. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst. An alternative, often higher-yielding method, involves the conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.

Method 1: Fischer-Speier Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrazine-2-carboxylic acid (1 equivalent) in methanol (10-20 equivalents, serving as both reactant and solvent).
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4 , ~0.1 equivalents) or p-toluenesulfonic acid (TsOH), to the suspension.
- **Reaction:** Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **Methyl 6-chloropyrazine-2-carboxylate**.

Method 2: Via Acid Chloride

- **Acid Chloride Formation:** In a fume hood, suspend 6-chloropyrazine-2-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene. Add thionyl chloride (SOCl_2 , 1.1-1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or gentle heat until the evolution of gas ceases and the reaction is complete (monitored by TLC).
- **Removal of Excess Reagent:** Remove the excess thionyl chloride and solvent under reduced pressure.

- **Esterification:** Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane and cool in an ice bath. Add methanol (1.5-2 equivalents) dropwise. It is advisable to also add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to scavenge the HCl produced.
- **Work-up and Purification:** Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water, a mild aqueous acid (e.g., 1M HCl) to remove the base, and then with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as described in Method 1.

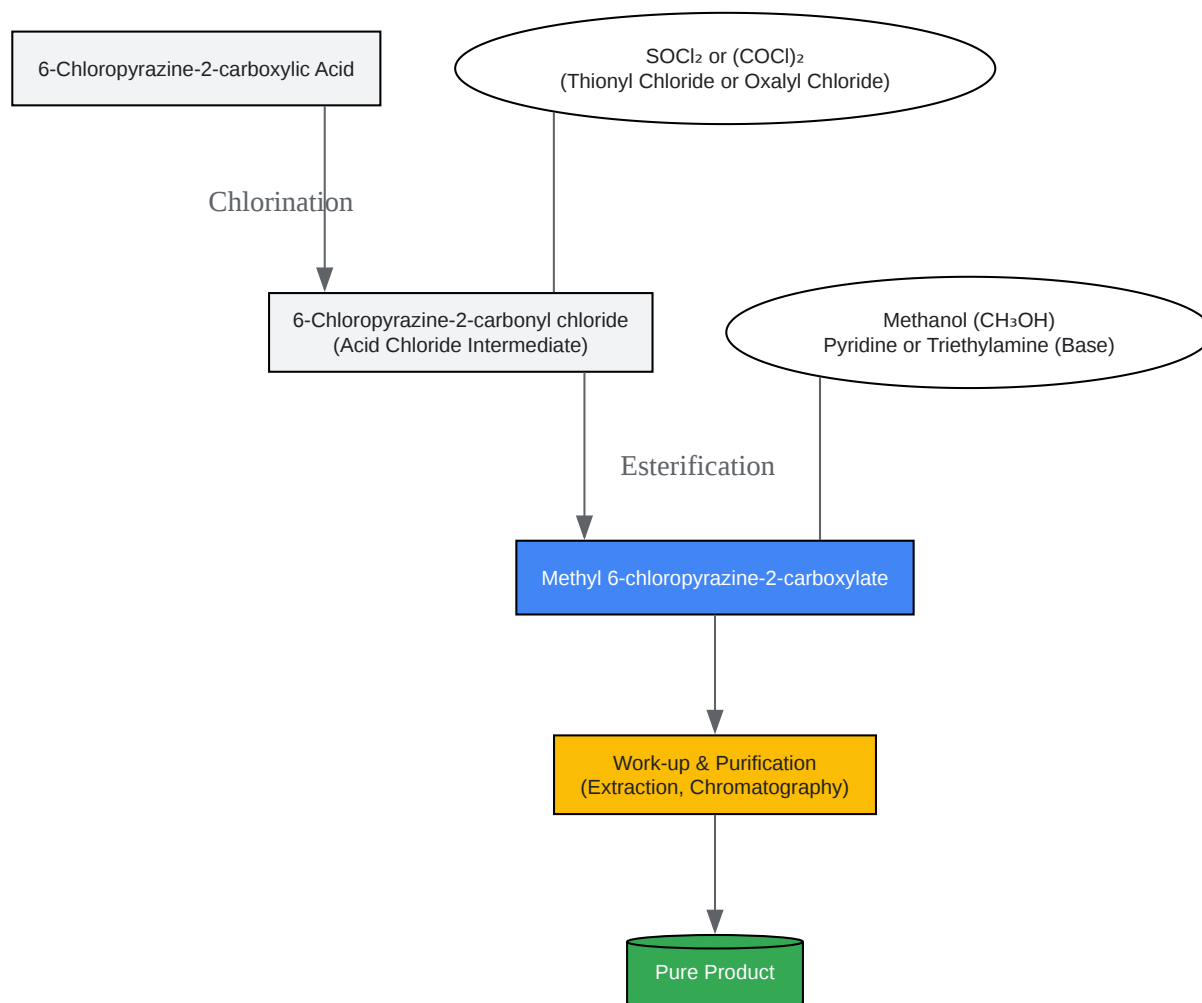
Applications in Research and Drug Discovery

Methyl 6-chloropyrazine-2-carboxylate is a versatile intermediate in the synthesis of various heterocyclic compounds. The chlorine atom can be displaced by nucleophiles, and the ester group can be hydrolyzed or converted to other functional groups, such as amides. A notable application is in the synthesis of novel anti-tubercular agents. For instance, the carboxylic acid precursor has been used to synthesize a series of 6-chloropyrazine-2-carboxamides, which have been evaluated for their potential activity against *Mycobacterium tuberculosis*.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of **Methyl 6-chloropyrazine-2-carboxylate** via the acid chloride intermediate method.



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Caption: Synthesis of **Methyl 6-chloropyrazine-2-carboxylate**.

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